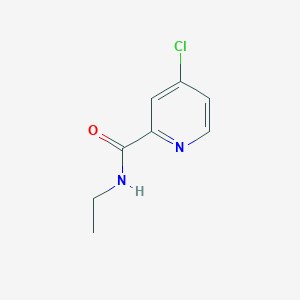

4-Chloro-N-ethylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBJOVQVQXLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628625 | |

| Record name | 4-Chloro-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604813-07-2 | |

| Record name | 4-Chloro-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Strategic Synthesis of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-ethylpicolinamide

This compound is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib. Its structural architecture, featuring a chlorinated pyridine ring coupled with an ethylamide moiety, presents a specific synthetic challenge that requires a nuanced understanding of heterocyclic chemistry and amidation strategies. This guide moves beyond a simple recitation of procedures to provide a deep, mechanistic-driven exploration of its synthesis. We will dissect the strategic decisions behind precursor selection, reagent choice, and reaction optimization, offering field-proven insights for researchers and process chemists aiming for efficient, scalable, and reproducible outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. The primary disconnection for this compound is the robust amide bond. This cleavage immediately simplifies the target into two readily accessible precursors: a 4-chloropicolinic acid derivative and ethylamine. The 4-chloropicolinic acid itself can be traced back to the more common starting material, picolinic acid, via a chlorination step.

Caption: Retrosynthetic pathway for this compound.

Primary Synthetic Pathways: A Comparative Overview

Two principal routes dominate the synthesis of this compound, differing primarily in the method used to activate the carboxylic acid of the picolinoyl scaffold for amidation.

-

Pathway A: The Acyl Chloride Route. This is the most direct and classic approach. It involves the conversion of a picolinic acid derivative into a highly reactive 4-chloropicolinoyl chloride, which readily undergoes nucleophilic acyl substitution with ethylamine.

-

Pathway B: The Ester Aminolysis Route. This pathway proceeds through a more stable intermediate, a 4-chloropicolinate ester (e.g., methyl or ethyl ester). The ester is subsequently converted to the target amide via aminolysis. This route can offer advantages in terms of milder reaction conditions and avoidance of highly corrosive reagents.

Pathway A: Synthesis via Acyl Chloride Intermediate

This robust, two-step method is favored for its high reactivity and generally good yields. The core principle is to transform the relatively unreactive carboxylic acid into an excellent electrophile (the acyl chloride) to facilitate amide bond formation.

Step 1: Chlorination and Acyl Chloride Formation

The synthesis begins with picolinic acid. This step simultaneously achieves two critical transformations: chlorination at the C4 position of the pyridine ring and conversion of the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is the classic reagent for this purpose, though its efficacy can be significantly enhanced.

Expertise & Causality: While SOCl₂ alone can work, the reaction often requires harsh conditions (high temperatures, long reaction times) and may yield suboptimal results.[1] A combination of thionyl chloride and phosphorus oxychloride (POCl₃) has been shown to be more effective. POCl₃ acts as a co-reagent that facilitates the chlorination of the pyridine ring, a notoriously electron-deficient system, leading to higher yields under milder conditions (e.g., 85°C vs. 100°C).[1]

Caption: Workflow for the Acyl Chloride synthesis pathway.

Step 2: Amidation with Ethylamine

The 4-chloropicolinoyl chloride intermediate is highly electrophilic and reacts readily with ethylamine, a potent nucleophile.[2]

Trustworthiness & Self-Validation: A critical aspect of this reaction is managing the hydrogen chloride (HCl) byproduct.[3][4] Each mole of amide formed generates one mole of HCl. This acid will immediately react with the basic ethylamine to form ethylammonium chloride, rendering it non-nucleophilic and halting the reaction.[4] To ensure the reaction proceeds to completion, one of two strategies must be employed:

-

Use of Excess Amine: At least two equivalents of ethylamine are used. The first acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl.

-

Use of a Non-Nucleophilic Base: One equivalent of ethylamine is used along with an external, non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to scavenge the HCl.[1] This is often preferred when the amine is valuable or complex.

Pathway B: Synthesis via Ester Aminolysis

This alternative route avoids the direct handling of highly reactive acyl chlorides, which can be advantageous for process safety and scalability. The carboxylic acid is first converted to a more stable ester, which is then subjected to aminolysis.

Step 1: Esterification of 4-Chloropicolinic Acid

Starting from 4-chloropicolinic acid (which can be synthesized from picolinic acid), a standard acid-catalyzed esterification (e.g., Fischer esterification with methanol or ethanol in the presence of H₂SO₄) yields the corresponding 4-chloropicolinate ester.

Step 2: Aminolysis of the Ester

The conversion of the ester to the amide is achieved by reacting it with ethylamine. This reaction is typically slower than the acyl chloride route and often requires heat or catalysis.

Expertise & Causality: Direct aminolysis of esters can be sluggish. To drive the reaction forward, a Lewis acid catalyst such as magnesium chloride (MgCl₂) can be employed.[5] The Mg²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethylamine. This catalytic approach allows the reaction to proceed efficiently at room temperature.[5]

Caption: Workflow for the Ester Aminolysis synthesis pathway.

Data Summary and Protocols

Quantitative Data Comparison

| Step | Pathway | Key Reagents | Temp. | Time | Yield | Reference |

| Chlorination | A | SOCl₂ / POCl₃ | 85°C | 15 h | ~93% | [1] |

| Amidation (Acyl Chloride) | A | Ethylamine, Base | Room Temp. | 2-5 h | >90% | [6] |

| Aminolysis (Ester) | B | Ethylamine, MgCl₂ | 20°C | ~2.25 h | ~98% | [5] |

Note: Yields are highly dependent on specific reaction scale and purification methods. The values cited are representative of reported laboratory procedures.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Pathway A)

Part A: Synthesis of 4-Chloropicolinoyl Chloride [1]

-

To a stirred mixture of picolinic acid (1 eq.) and a catalytic amount of NaBr in chlorobenzene, slowly add a 5:1 mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to 85°C and maintain for 15 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent.

-

The resulting crude yellow viscous oil (4-chloropicolinoyl chloride) is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude 4-chloropicolinoyl chloride (1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of ethylamine (2.2 eq.) in THF to the cooled mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis via Ester Aminolysis (Pathway B, adapted from a similar synthesis) [5]

-

Dissolve methyl 4-chloropicolinate (1 eq.) and anhydrous magnesium chloride (MgCl₂, 0.5 eq.) in anhydrous THF.

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add a solution of ethylamine (e.g., 2M in THF, 1.8 eq.) dropwise over 10-15 minutes.

-

Stir the resulting suspension for 2 hours at room temperature.

-

Quench the reaction by adding water and 1N hydrochloric acid to dissolve the magnesium salts.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the product.

Conclusion

The synthesis of this compound is most effectively achieved through two primary, reliable pathways. The acyl chloride route offers a direct and high-yield approach, leveraging the high reactivity of the acyl chloride intermediate. The ester aminolysis route provides a milder, safer alternative that is highly amenable to catalytic optimization and may be preferable for large-scale industrial applications. The choice between these pathways will ultimately depend on the specific constraints of the laboratory or manufacturing environment, including scale, safety protocols, and available starting materials. Both methods, when executed with a sound understanding of the underlying chemical principles, provide robust access to this critical pharmaceutical intermediate.

References

- Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

ResearchGate. (2017). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Reaction between carboxylic acids and amines. Retrieved from [Link]

-

PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

-

Chemicool. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. safrole.com [safrole.com]

- 3. Khan Academy [khanacademy.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 4-Chloro-N-ethylpicolinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethylpicolinamide is a substituted pyridine amide, a class of compounds recognized for its significant utility in medicinal chemistry and synthetic organic chemistry. Picolinamides serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), and are notable for their role as effective directing groups in C-H bond functionalization reactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for its effective application in research and development, from designing synthetic routes to formulating and analyzing final products.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is structurally defined by a pyridine ring substituted with a chlorine atom at the 4-position and an N-ethylcarboxamide group at the 2-position.

-

IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide

-

Synonyms: this compound[1]

-

CAS Number: 604813-07-2[1]

-

Molecular Formula: C₈H₉ClN₂O[1]

-

2D Structure: (A representative 2D structure would be depicted here).

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that while data for the N-ethyl derivative is limited, extensive data exists for the closely related N-methyl analogue (4-Chloro-N-methylpicolinamide, CAS: 220000-87-3), which can serve as a valuable reference point for predicting behavior.

| Property | Value | Source / Notes |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Off-White to Light Yellow Solid | Predicted, based on N-methyl analogue[2][3]. |

| Melting Point | ~41-43 °C | This is the consistent experimental value for the N-methyl analogue[4]. Experimental data for the N-ethyl compound is not readily available. |

| Boiling Point | ~315 °C (at 760 mmHg) | Predicted normal boiling point for the N-methyl analogue[5][6]. High boiling point indicates low volatility under standard conditions. |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Based on the N-methyl analogue[2]. The ethyl group may slightly decrease aqueous solubility compared to the methyl analogue. |

| pKa | ~13.41 (Predicted) | Predicted for the amide proton of the N-methyl analogue[4]. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ring substituents. |

| LogP | ~1.1 - 1.5 (Predicted) | The N-methyl analogue has a predicted XLogP3 of 1.1[7][8]. The addition of a methylene group would be expected to increase the LogP value slightly. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties listed above must be verifiable through robust experimental methods. The following section details standard protocols for determining these key parameters.

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is chosen due to the compound's moderate polarity. A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may have significantly different polarities.

Methodology:

-

System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-25 min: Hold at 5% B for re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity determination.

Rationale: The shake-flask method is a reliable technique for determining equilibrium solubility.[9] It involves saturating a solvent with the compound and measuring the resulting concentration. This is critical for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry against a standard curve.

-

Calculation: Express solubility in units such as mg/mL or mol/L.

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as onset-completion temperature.

Synthesis and Reactivity Insights

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, its synthesis can be reliably inferred from established methods for analogous picolinamides.

A common synthetic pathway involves the amidation of an activated picolinic acid derivative. For instance, 4-chloropicolinic acid can be converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[10][11] This highly reactive intermediate is then treated with ethylamine to yield the final product, this compound.[10] Alternatively, coupling reagents can be used to directly react the carboxylic acid with ethylamine. The chlorine atom at the 4-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions, a key aspect of its utility as a synthetic intermediate.

Safety, Storage, and Handling

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Profile: The N-methyl analogue is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7][12] Similar precautions should be taken for the N-ethyl derivative.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at 2-8°C is recommended.[1]

References

-

4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. Fengchen Group Co., Ltd. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. PubChem - NIH. [Link]

-

4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

4-Chloro-N-methylpicolinamide (CAS 220000-87-3) Properties | Density, Cp, Viscosity. Chemcasts. [Link]

-

(PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. ResearchGate. [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis. [Link]

- WO2021076681A1 - Process for synthesis of picolinamides.

-

N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. PubChem. [Link]

-

Synthesis of picolinamide amide derivatives. Reagents and conditions:... ResearchGate. [Link]

-

4-Chloro-N-methylpicolinamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF. ResearchGate. [Link]

-

pKa Data Compiled by R. Williams pKa Values. pKa Data Compilation. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. nbinno.com [nbinno.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-ethylpicolinamide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. 4-Chloro-N-ethylpicolinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and agrochemical development. The picolinamide scaffold is a privileged structure, known for its diverse biological activities. The introduction of a chlorine atom at the 4-position and an N-ethyl group on the amide introduces specific electronic and steric properties that can modulate bioactivity, solubility, and metabolic stability.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed for researchers and drug development professionals, emphasizing not just the data itself, but the scientific rationale behind the experimental design and data interpretation, ensuring a robust and validated structural confirmation.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound (C₈H₉ClN₂O, Molecular Weight: 184.62 g/mol ) is the cornerstone of our analysis.[1] Key structural features to be interrogated include:

-

Aromatic Pyridine Ring: A dichlorosubstituted heterocyclic system with distinct electronic properties.

-

Amide Moiety: A critical functional group (-CONH-) whose conformation and electronic environment are key to molecular interactions.

-

Ethyl Group: An aliphatic chain whose protons serve as sensitive probes of the local chemical environment.

-

Chloro-substituent: An electron-withdrawing group that influences the chemical shifts of adjacent protons and carbons.

Our analytical strategy is to employ a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle.

Caption: General Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can map the precise connectivity of atoms.

Expertise & Rationale for NMR Analysis

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides rapid information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone. A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peaks.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on analysis of structurally similar compounds, such as 4-Chloro-N-methylpicolinamide.[3] The ethyl group provides a classic ethyl pattern (a quartet and a triplet), while the three protons on the pyridine ring will appear as distinct signals in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | Doublet (d) | 1H | H6 | The proton adjacent to the pyridine nitrogen is deshielded. |

| ~ 8.10 | Doublet (d) | 1H | H3 | Proton ortho to the electron-withdrawing amide group. |

| ~ 7.70 | Doublet of Doublets (dd) | 1H | H5 | Influenced by both the adjacent chlorine and H6. |

| ~ 6.5-7.0 | Broad Singlet (br s) | 1H | N-H | The amide proton chemical shift is variable and concentration-dependent. |

| ~ 3.45 | Quartet (q) | 2H | -CH₂- | Methylene protons adjacent to the nitrogen and coupled to the methyl group. |

| ~ 1.25 | Triplet (t) | 3H | -CH₃ | Methyl protons coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the presence of eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164.0 | C=O | Carbonyl carbon, typically found in this region for amides. |

| ~ 151.0 | C2 | Carbon bearing the amide group. |

| ~ 149.0 | C6 | Aromatic carbon adjacent to nitrogen. |

| ~ 145.0 | C4 | Carbon bearing the chlorine atom. |

| ~ 127.0 | C5 | Aromatic CH carbon. |

| ~ 123.0 | C3 | Aromatic CH carbon. |

| ~ 35.0 | -CH₂- | Aliphatic methylene carbon. |

| ~ 15.0 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale for IR Analysis

For this compound, the key diagnostic peaks will be the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II), in addition to vibrations from the aromatic ring and the C-Cl bond.[4][5] The position of these bands provides confirmation of the amide functionality and the overall molecular structure. An Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 | N-H Stretch | Secondary Amide | A moderately sharp peak characteristic of N-H stretching in secondary amides. |

| ~ 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds. |

| ~ 2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Stretching vibrations for sp³ C-H bonds of the ethyl group. |

| ~ 1670 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption is expected for the carbonyl group. |

| ~ 1540 | N-H Bend (Amide II) | Amide | A characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching. |

| ~ 1600, 1470 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the pyridine ring. |

| ~ 850-750 | C-Cl Stretch | Aryl Halide | The C-Cl stretch is typically found in the fingerprint region. |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Data Acquisition:

-

Typically scan the range of 4000-650 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Resolution is typically set to 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Rationale for MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. The presence of a chlorine atom will be readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Predicted Mass Spectrum Data (ESI+)

| m/z Value | Ion | Rationale |

| 185.0425 | [M+H]⁺ (³⁵Cl) | The protonated molecular ion for the most abundant chlorine isotope. |

| 187.0396 | [M+H]⁺ (³⁷Cl) | The corresponding ion for the ³⁷Cl isotope, with an expected relative abundance of ~32%. |

| 156.0371 | [M+H - C₂H₅]⁺ | Loss of the ethyl group via cleavage of the N-C bond. |

| 141.9952 | [M+H - C₂H₄ - NH]⁺ | A potential fragmentation involving the loss of the ethyl group and the amide nitrogen. |

| 111.9901 | [C₅H₃ClN]⁺ | Cleavage of the amide group, leaving the chloropyridine fragment. |

The fragmentation of amides can be complex, but key cleavages often occur alpha to the carbonyl group and at the amide C-N bond.[7][8]

Experimental Protocol for Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of the [M+H]⁺ ion.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

Ensure the mass resolution is set to a high value (e.g., >10,000) to allow for accurate mass determination.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the [M+H]⁺ ion.

-

Confirm the presence of the characteristic chlorine isotopic pattern.

-

Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₈H₁₀ClN₂O⁺).

-

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, ensuring the integrity and validity of their scientific endeavors.

References

- 1. chiralen.com [chiralen.com]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. ichemical.com [ichemical.com]

- 4. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

solubility and stability of 4-Chloro-N-ethylpicolinamide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-N-ethylpicolinamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, dictate the trajectory of a compound from a laboratory curiosity to a viable therapeutic agent. Picolinamides, a class of compounds containing the pyridine-2-carboxamide scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.

This guide provides a comprehensive technical framework for evaluating the solubility and stability of this compound. As specific experimental data for this compound is not extensively available in public literature, this document will leverage data from the closely related analog, 4-Chloro-N-methylpicolinamide, as a surrogate to illustrate the requisite experimental protocols and scientific rationale. This approach serves as a robust blueprint for researchers, scientists, and drug development professionals to characterize novel picolinamide derivatives.

The methodologies detailed herein are grounded in established principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is not merely to present protocols, but to instill a deep understanding of the causality behind each experimental choice, ensuring that the data generated is both reliable and meaningful for critical development decisions.

Section 1: Physicochemical Foundation of the Analyte

Before embarking on solubility or stability assessments, a baseline characterization of the active pharmaceutical ingredient (API) is essential. This initial data provides crucial context for experimental design and data interpretation. For the purpose of this guide, we will reference the known properties of the structural analog, 4-Chloro-N-methylpicolinamide (CAS 220000-87-3).

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide (Analog)

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-chloro-N-methylpyridine-2-carboxamide | [4] |

| Molecular Formula | C₇H₇ClN₂O | [4] |

| Molecular Weight | 170.60 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 142-145°C |[5] |

-

Expert Insight: The structure, featuring a pyridine ring, an amide linkage, and a chloro-substituent, suggests potential for hydrogen bonding and dipole-dipole interactions. The chlorine atom enhances lipophilicity, which may lead to poor aqueous solubility. The amide bond is a known liability for hydrolysis under acidic or basic conditions, a critical consideration for stability studies.

Section 2: A Framework for Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[6] Poor aqueous solubility can severely hamper oral absorption and present significant formulation challenges. A multi-faceted approach, evaluating both thermodynamic and kinetic solubility, is required for a complete profile.[7]

Theoretical Underpinnings: Why We Measure Solubility This Way

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's saturation point in a solvent at equilibrium. It represents the maximum amount of a substance that can be dissolved under specific conditions (e.g., temperature, pH). The traditional "shake-flask" method is the gold standard for this determination because it allows sufficient time for the system to reach equilibrium.[6] This value is indispensable for pre-formulation studies, helping to select appropriate excipients and predict performance in vivo.[8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the compound's propensity to precipitate out of a supersaturated solution. This assay is high-throughput and highly relevant in early drug discovery, where it helps flag compounds that might precipitate during screening assays or upon initial formulation attempts.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Methanol). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining microparticulates.[8]

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions, alongside a standard curve of the compound, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

-

Calculation: The concentration determined from the analytical method represents the equilibrium solubility of the compound in that specific solvent.

Data Presentation: Expected Solubility Profile

While specific quantitative data for this compound is pending experimental determination, a qualitative summary based on its structural analog provides a useful starting point.

Table 2: Anticipated Solubility Profile of a 4-Chloro-Picolinamide Derivative

| Solvent | Expected Solubility | Rationale / Reference |

|---|---|---|

| Water | Sparingly soluble to insoluble | The hydrophobic chlorine and pyridine ring likely dominate over the polar amide group.[5] |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the amide.[5][10] |

| Ethanol | Soluble | Similar to methanol, effective at solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[5] |

| Ethyl Acetate | Soluble | A solvent of intermediate polarity, shown to be effective for this class of compounds.[10] |

| Methylene Dichloride (MDC) | Soluble | A non-polar solvent, indicating some lipophilic character of the molecule.[10] |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable cornerstone of successful pharmaceutical development. This guide has outlined a comprehensive, scientifically-grounded approach for evaluating this compound or any novel picolinamide derivative. By integrating theoretical principles with robust, step-by-step experimental protocols, researchers can generate the high-quality data necessary to understand a molecule's liabilities, guide formulation strategies, and satisfy regulatory requirements. The use of a structural analog to demonstrate these methodologies provides a practical template that can be readily adapted once the target compound is synthesized. Ultimately, a proactive and thorough investigation into these core properties will significantly de-risk the development process and accelerate the journey from the bench to the clinic.

References

- LSC Group®. ICH Stability Guidelines.

- Slideshare. Ich guideline for stability testing.

- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products.

- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Lund University Publications.

- Unknown Source. 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis.

- KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1476814, 4-Chloro-N-methylpicolinamide.

- MedCrave online.

- National Center for Biotechnology Information.

- Unknown Source.

- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.

- RVR LABS. 4-Chloro-N-methyl-2-pyridinecarboxamide,CAS NO 220000-87-3.

Sources

- 1. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 4. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. agilent.com [agilent.com]

- 10. rvrlabs.com [rvrlabs.com]

An In-depth Technical Guide on the Potential Biological Activity of 4-Chloro-N-ethylpicolinamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 4-Chloro-N-ethylpicolinamide, a novel picolinamide derivative. While direct experimental data for this specific compound is not yet publicly available, this document leverages a hypothesis-driven approach based on the well-established biological profile of its close structural analog, 4-Chloro-N-methylpicolinamide. The foundational premise of this guide is that this compound likely serves as a valuable scaffold for the development of kinase inhibitors, mirroring the role of its methyl counterpart in the synthesis of clinically approved anti-cancer therapeutics such as Sorafenib and Regorafenib. We will explore the chemical rationale for this hypothesis, delineate potential molecular targets, and propose detailed experimental workflows for the validation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics targeting oncogenic signaling pathways.

Introduction: The Picolinamide Scaffold in Medicinal Chemistry

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, renowned for its versatile roles in shaping the biological activity of a diverse range of therapeutic agents.[1] Its unique electronic and structural properties make it an effective building block for molecules targeting various biological pathways. Picolinamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and potent enzyme inhibition.[1][2][3] The nitrogen atom in the pyridine ring and the amide group provide key hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.[4]

The Precedent: 4-Chloro-N-methylpicolinamide as a Cornerstone for Kinase Inhibitors

The most compelling evidence for the potential biological activity of this compound comes from its closest analog, 4-Chloro-N-methylpicolinamide. This compound is a well-documented and critical intermediate in the synthesis of multiple blockbuster anti-cancer drugs, most notably Sorafenib and Regorafenib.[5][6][7] These drugs are multi-kinase inhibitors that play a pivotal role in the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer.[8][9]

The synthesis of Sorafenib and Regorafenib involves the reaction of 4-Chloro-N-methylpicolinamide with a substituted aminophenol to form a diaryl ether linkage, which is a core structural motif of these inhibitors.[6][10] This established synthetic route underscores the importance of the 4-chloro-picolinamide core in constructing molecules with potent kinase inhibitory activity.

| Compound | CAS Number | Molecular Formula | Key Role |

| 4-Chloro-N-methylpicolinamide | 220000-87-3 | C₇H₇ClN₂O | Intermediate for Sorafenib and Regorafenib[4][11] |

| Sorafenib | 284461-73-0 | C₂₁H₁₆ClF₃N₄O₃ | Multi-kinase inhibitor[8] |

| Regorafenib | 755037-03-7 | C₂₁H₁₅ClF₄N₄O₃ | Multi-kinase inhibitor[9] |

Hypothesized Biological Activity of this compound

Based on the established role of its methyl analog, it is highly probable that this compound can serve as a scaffold for the development of novel kinase inhibitors. The primary difference, the N-ethyl group versus the N-methyl group, is a common modification in medicinal chemistry aimed at fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Molecular Targets

The kinase targets of Sorafenib and Regorafenib provide a logical starting point for investigating the potential activity of derivatives of this compound. These targets include:

-

RAF Kinases (BRAF, CRAF): Key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.

-

Other Tyrosine Kinases: Including KIT, FLT-3, and RET, which are implicated in various malignancies.

The following diagram illustrates the central role of these kinases in cancer cell signaling, providing a rationale for their targeting.

Caption: Proposed mechanism of action targeting key oncogenic signaling pathways.

Structure-Activity Relationship (SAR) Considerations

The substitution of the N-methyl group with an N-ethyl group in the picolinamide scaffold can have several predictable effects:

-

Increased Lipophilicity: The ethyl group is larger and more nonpolar than the methyl group, which could enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modified Binding Affinity: The increased steric bulk of the ethyl group could either enhance or diminish binding to the target kinase, depending on the topology of the ATP-binding pocket. This highlights the importance of experimental validation.

-

Altered Metabolism: The N-dealkylation metabolic pathway might be affected, potentially leading to a different metabolic profile and half-life.

Proposed Experimental Workflows

To validate the hypothesized biological activity of this compound and its derivatives, a systematic series of in vitro and in vivo experiments is proposed.

In Vitro Evaluation

4.1.1. Kinase Inhibition Assays

The initial step is to synthesize a panel of compounds derived from this compound, mirroring the structures of known kinase inhibitors. These compounds should then be screened against a panel of relevant kinases.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Preparation of Reagents:

-

Prepare a serial dilution of the test compounds in kinase buffer.

-

Prepare a solution of the target kinase (e.g., VEGFR2, BRAF) and a europium-labeled anti-tag antibody.

-

Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and determine the IC₅₀ values for each compound.

-

Rationale: This assay provides a direct measure of the compound's ability to bind to the target kinase, offering a quantitative assessment of its potency.

4.1.2. Cellular Proliferation Assays

Compounds that demonstrate significant kinase inhibition should be evaluated for their ability to inhibit the growth of cancer cell lines that are dependent on the targeted signaling pathways.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cancer cells (e.g., HepG2 for liver cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compounds for 72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

-

Rationale: This assay provides evidence that the observed kinase inhibition translates into a functional anti-proliferative effect in a cellular context.[12]

The following diagram outlines the proposed in vitro screening cascade:

References

- 1. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apicule.com [apicule.com]

- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-N-ethylpicolinamide and Its Analogues for Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-N-ethylpicolinamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the N-ethyl derivative, this document leverages the extensive research on its close analogue, 4-Chloro-N-methylpicolinamide, as a primary exemplar. The principles of synthesis, biological activity, and structure-activity relationships (SAR) discussed for the N-methyl analogue are presented to inform and guide research into the N-ethyl compound and the broader class of 4-chloropicolinamide derivatives.

Introduction: The 4-Chloropicolinamide Scaffold in Oncology

The picolinamide moiety is a significant pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The strategic placement of a chlorine atom at the 4-position of the pyridine ring renders the scaffold susceptible to nucleophilic substitution, making it a versatile building block for creating libraries of derivatives. 4-Chloro-N-methylpicolinamide, a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, has emerged as a focal point for the development of novel anti-cancer agents.[1] Its derivatives have demonstrated potent anti-proliferative activities, often exceeding the efficacy of established drugs, by targeting key pathways in cancer progression such as angiogenesis and apoptosis.[2][3][4][5] This guide will delve into the known derivatives, synthetic methodologies, biological activities, and mechanistic insights, with a continuous perspective on their application to the lesser-explored this compound.

Synthesis of 4-Chloro-N-alkylpicolinamides

The synthesis of 4-Chloro-N-alkylpicolinamides is typically achieved through a multi-step process commencing from readily available starting materials like 2-picolinic acid. The general synthetic strategy involves the chlorination of the pyridine ring followed by amidation of the carboxylic acid.

General Synthetic Pathway

A common and adaptable synthetic route is illustrated below. This pathway is well-documented for the synthesis of 4-Chloro-N-methylpicolinamide and can be directly applied to the synthesis of this compound by substituting methylamine with ethylamine in the final step.

Detailed Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol provides a representative method for the synthesis of the N-methyl analogue. To synthesize this compound, ethylamine would be substituted for methylamine.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride [6]

-

To a solution of picolinic acid in a suitable solvent such as chlorobenzene, add thionyl chloride (SOCl₂) and a catalytic amount of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture at reflux (e.g., 85°C) for an extended period (e.g., 15 hours).

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the excess chlorinating agents are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide [7]

-

Dissolve the crude 4-chloropicolinoyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a solution of methylamine (or ethylamine for the N-ethyl analogue) in THF dropwise to the cooled solution. An excess of the amine is typically used.

-

Allow the reaction to stir at room temperature for several hours (e.g., 2 hours).

-

Quench the reaction with water and adjust the pH to be acidic with an acid like HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization, to yield pure 4-Chloro-N-methylpicolinamide.

Known Derivatives and Their Biological Activities

The majority of the available literature focuses on derivatives of 4-Chloro-N-methylpicolinamide. These derivatives primarily involve modifications at the 4-position of the picolinamide ring.

4-Anilino and 4-Phenoxy Derivatives

A significant class of derivatives involves the nucleophilic substitution of the 4-chloro group with anilines or phenols.

-

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives: These compounds have been synthesized and evaluated for their anti-tumor properties.[2][4] Several derivatives demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer).[2][3][4]

-

N-Methyl-4-phenoxypicolinamide Derivatives: These analogues also exhibit significant cytotoxic activity against various cancer cell lines.[8]

4-Thio Derivatives

-

N-Methylpicolinamide-4-thiol Derivatives: A series of these compounds have been synthesized and showed potent, broad-spectrum anti-proliferative activities in vitro, in some cases superior to Sorafenib.[5]

The biological data for selected potent derivatives are summarized in the table below.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide | Compound 5q | HCT116 | < 10 | [2][3] |

| N-Methylpicolinamide-4-thiol | Compound 6p | HepG2 | < 10 | [5] |

| N-Methyl-4-phenoxypicolinamide | Compound 8e | H460 | 1.7 | [8] |

Mechanism of Action and Signaling Pathways

The anti-cancer effects of 4-chloropicolinamide derivatives are often multi-faceted, involving the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of Angiogenesis

Several potent derivatives of 4-Chloro-N-methylpicolinamide have been shown to act as angiogenesis inhibitors.[2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By suppressing this process, these compounds can effectively starve the tumor of essential nutrients and oxygen.

Induction of Apoptosis and Necrosis

In addition to inhibiting angiogenesis, these compounds have been observed to induce programmed cell death (apoptosis) and necrosis in cancer cells.[2][3] This dual mechanism of action contributes to their potent anti-tumor activity.

Kinase Inhibition

A specific derivative of N-methylpicolinamide-4-thiol has been identified as a selective inhibitor of Aurora-B kinase.[5] Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their inhibition leads to defects in cell division and subsequent cell death, making them attractive targets for cancer therapy.

Structure-Activity Relationship (SAR) Insights

The development of potent 4-chloropicolinamide derivatives has been guided by structure-activity relationship studies.[9] While a comprehensive SAR for the entire class is still evolving, some key trends have been observed for the N-methylpicolinamide-4-thiol derivatives:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the 4-thio position significantly influence the anti-proliferative activity. Electron-donating and electron-withdrawing groups at different positions can either enhance or diminish the cytotoxic effects.

-

The N-Alkyl Group: While most studies have focused on the N-methyl group, the impact of altering this to an N-ethyl or other alkyl groups on biological activity and pharmacokinetics remains an area for further investigation. It is plausible that modifying the size and lipophilicity of this group could influence target binding and cell permeability.

Future Directions and the Potential of this compound

The extensive research on 4-Chloro-N-methylpicolinamide and its derivatives has established the 4-chloropicolinamide scaffold as a promising starting point for the development of novel anti-cancer therapeutics. The limited data on this compound presents a clear opportunity for further research.

Key areas for future investigation include:

-

Direct Biological Evaluation: A thorough in vitro and in vivo evaluation of this compound and its derivatives against a panel of cancer cell lines is warranted to determine its potency and spectrum of activity.

-

Comparative Studies: A direct comparison of the N-ethyl and N-methyl analogues would provide valuable insights into the SAR at the amide nitrogen.

-

Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives of this compound with diverse substitutions at the 4-position could lead to the discovery of compounds with improved efficacy and pharmacological profiles.

-

Target Identification: Elucidating the specific molecular targets of this compound and its active derivatives will be crucial for understanding their mechanism of action and for rational drug design.

References

-

Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

-

The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. (2019). Bioorganic Chemistry, 86, 513-537. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1150. [Link]

-

Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PMC. [Link]

- CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents. (n.d.).

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. [Link]

-

Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

- EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents. (n.d.).

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 6, 2026, from [Link]

- US11325906B2 - Chemical compounds - Google Patents. (n.d.).

Sources

- 1. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Modeling of 4-Chloro-N-ethylpicolinamide

Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of 4-Chloro-N-ethylpicolinamide, a picolinamide derivative of interest in pharmaceutical and agrochemical research. While dedicated computational studies on this specific molecule are not extensively published, this document establishes a prospective methodology based on well-accepted practices for similar heterocyclic compounds. We will detail the application of Density Functional Theory (DFT) for elucidating intrinsic molecular properties, followed by Molecular Docking and Molecular Dynamics (MD) simulations to predict and analyze its interactions with a hypothetical biological target. This whitepaper is designed for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and step-by-step, field-proven protocols to guide future research.

Introduction to this compound

Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), are a versatile class of compounds.[1] They are recognized for their significant roles in coordination chemistry, organic synthesis, and a wide array of biological processes, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1] The subject of this guide, this compound, is a specific derivative noted as a key intermediate in the synthesis of advanced pharmaceuticals, including kinase inhibitors.[2][3] Its structure, featuring a pyridine ring, a chloro substituent, and an N-ethyl amide group, suggests a potential for diverse molecular interactions, making it a prime candidate for in-silico analysis.

Chemical Identity:

-

IUPAC Name: 4-chloro-N-ethylpyridine-2-carboxamide

-

Molecular Formula: C₈H₉ClN₂O

-

Molecular Weight: 184.62 g/mol

-

CAS Number: 302737-14-6

Understanding the intrinsic electronic and structural properties of this molecule is the first step in predicting its behavior. Computational modeling provides a powerful, cost-effective lens to achieve this before committing to extensive laboratory synthesis and testing.[4]

The Computational Research Workflow

A robust computational analysis of a small molecule like this compound follows a multi-tiered approach. Each stage builds upon the last, providing a progressively more detailed and dynamic picture of the molecule's potential biological activity.

Figure 1: A comprehensive workflow for the computational study of a small molecule ligand, from initial structure to dynamic interaction analysis.

Part I: Quantum Chemical Characterization via DFT

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It provides highly accurate information on molecular geometry, electronic properties, and reactivity, which is foundational for all subsequent modeling.[4][5]

Rationale for Methodology

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost for predicting molecular structures and properties.[1][5][6] The 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and hydrogen bonding potential. The (d,p) indicates polarization functions, which account for the non-spherical nature of electron density in bonding.

Key Analyses and Expected Insights

-

Optimized Geometry: Provides the lowest energy 3D conformation, including precise bond lengths, bond angles, and dihedral angles.

-

Electronic Properties:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability.[4] A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[1] It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, which are critical for predicting non-covalent interactions with a biological target.[1]

-

Protocol: DFT Geometry Optimization and Property Calculation

-

Structure Preparation: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw) and convert it to a 3D format (.mol or .pdb).

-

Input File Generation: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

-

Method Specification: Define the method as B3LYP and the basis set as 6-311++G(d,p).

-

Execution: Run the calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Analysis:

-

Extract the optimized coordinates from the output file.

-

Visualize the HOMO and LUMO orbitals.

-

Generate and visualize the MEP surface.

-

Table 1: Representative Data Output from DFT Analysis (Hypothetical)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 Debye | Suggests significant polarity |

Part II: Interaction Modeling with a Biological Target

Picolinamide derivatives have been investigated for a range of biological targets, including enzymes like acetylcholinesterase and protein kinases.[7][8] For this guide, we will use Cyclin-Dependent Kinase 9 (CDK9) as a hypothetical target, as kinase inhibition is a known application area for related compounds.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[4][9]

Figure 3: Key stages of a Molecular Dynamics simulation protocol.

Conclusion and Future Directions

This guide outlines a systematic, multi-stage computational strategy for characterizing this compound and predicting its biological interactions. By starting with high-accuracy quantum mechanics (DFT) and progressing through static (Docking) and dynamic (MD) interaction models, researchers can build a robust, data-driven hypothesis about the molecule's mechanism of action.

The insights gained from these theoretical studies are invaluable. They can rationalize observed structure-activity relationships (SAR), guide the synthesis of more potent and selective derivatives, and prioritize compounds for experimental validation. [8]The protocols described herein represent a standard, yet powerful, approach to modern computational drug and materials discovery, providing a clear path forward for the scientific investigation of this compound.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking of pyridine-carboxamide derivatives for antipsychotics [wisdomlib.org]

4-Chloro-N-ethylpicolinamide: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Chloro-N-ethylpicolinamide has emerged as a particularly valuable and versatile intermediate. Its unique electronic properties and strategically placed functional groups—a reactive chlorine atom, a coordinating pyridine nitrogen, and an N-ethyl amide—provide a powerful handle for a diverse array of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 604813-07-2 | [1] |

| Molecular Formula | C8H9ClN2O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |